Product packaging for Ovotransferrin (328-332) Trifluoroacetate(Cat. No.:CAS No. 1226776-54-0)

Ovotransferrin (328-332) Trifluoroacetate

Cat. No.: B6295336
CAS No.: 1226776-54-0
M. Wt: 684.7 g/mol
InChI Key: KGQVFFKHKXIWNC-UYNNABTASA-N
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Description

Contextualization of Ovotransferrin as a Source of Bioactive Peptides in Scientific Inquiry

Ovotransferrin is a glycoprotein (B1211001) that constitutes about 12-13% of the total protein in egg white. nih.gov Historically recognized for its iron-binding and transport properties, which contribute to its antimicrobial defenses by sequestering iron essential for microbial growth, ovotransferrin is now increasingly studied as a precursor of various bioactive peptides. nih.govnih.govmdpi.com Through methods like enzymatic hydrolysis, scientists can liberate smaller peptide fragments from the larger protein structure. nih.govnih.gov These resulting peptides have been shown to possess a range of biological activities, including antioxidant, antihypertensive, and immunomodulatory effects, making ovotransferrin a valuable subject in the quest for novel functional food ingredients and therapeutic agents. nih.govacs.org

Significance of Specific Peptide Fragments in Biomolecular Studies: The Case of Ovotransferrin (328-332)

Within the extensive amino acid sequence of ovotransferrin, specific fragments have been identified as possessing unique and potent bioactivities. One such fragment is the pentapeptide Ovotransferrin (328-332), which has the amino acid sequence Arginyl-Valyl-Prolyl-Seryl-Leucine (RVPSL). sb-peptide.comacs.org This particular sequence has garnered significant attention in the scientific community for its potential health-promoting properties. The trifluoroacetate (B77799) salt form of this peptide is often used in research to enhance its solubility and stability, facilitating its use in various experimental settings. smolecule.com The focused investigation of specific fragments like Ovotransferrin (328-332) allows for a more detailed understanding of structure-function relationships and the precise molecular mechanisms underlying their biological effects.

Overview of Key Research Domains Pertaining to Ovotransferrin (328-332) Trifluoroacetate

Research into this compound is concentrated on several key areas, primarily driven by its potential therapeutic applications. The most extensively studied of these is its role as an inhibitor of the Angiotensin-Converting Enzyme (ACE), which is crucial in the regulation of blood pressure. smolecule.commedchemexpress.com Furthermore, this peptide is being investigated for its neuroprotective potential, with studies exploring its ability to inhibit enzymes associated with Alzheimer's disease. sb-peptide.commedchemexpress.com Another area of interest is its antimicrobial properties, building upon the known antimicrobial functions of its parent protein, ovotransferrin. nih.govsmolecule.com

Detailed Research Findings

Research DomainKey FindingQuantitative DataPotential Implication
Angiotensin-Converting Enzyme (ACE) Inhibition The peptide RVPSL, corresponding to Ovotransferrin (328-332), demonstrates inhibitory activity against ACE. medchemexpress.comIC₅₀: 20 μM medchemexpress.combachem.comPotential as a natural antihypertensive agent. sb-peptide.com
Neuroprotective Effects Ovotransferrin (328-332) has been shown to exhibit inhibitory activity against Cholinesterase (ChE), an enzyme implicated in Alzheimer's disease. medchemexpress.com It is also suggested to be a potential inhibitor of beta-site APP cleaving enzyme 1 (BACE1), another key enzyme in Alzheimer's pathogenesis. sb-peptide.comSpecific IC₅₀ values for the trifluoroacetate salt are a subject of ongoing research.Possible therapeutic applications in neurodegenerative disorders.
Antimicrobial Properties Peptides derived from ovotransferrin have demonstrated antimicrobial activity against various pathogens. nih.gov The parent protein is known to inhibit both Gram-positive and Gram-negative bacteria. nih.govSpecific Minimum Inhibitory Concentration (MIC) values for Ovotransferrin (328-332) are under investigation.Potential use as a natural antimicrobial agent in various applications. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H47F3N8O9 B6295336 Ovotransferrin (328-332) Trifluoroacetate CAS No. 1226776-54-0

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H46N8O7.C2HF3O2/c1-13(2)11-16(24(39)40)30-21(36)17(12-34)31-22(37)18-8-6-10-33(18)23(38)19(14(3)4)32-20(35)15(26)7-5-9-29-25(27)28;3-2(4,5)1(6)7/h13-19,34H,5-12,26H2,1-4H3,(H,30,36)(H,31,37)(H,32,35)(H,39,40)(H4,27,28,29);(H,6,7)/t15-,16-,17-,18-,19-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQVFFKHKXIWNC-UYNNABTASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H47F3N8O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

684.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Advanced Characterization Methodologies of Ovotransferrin 328 332 Trifluoroacetate

Strategies for the Chemical Synthesis of Ovotransferrin (328-332) Trifluoroacetate (B77799)

The generation of Ovotransferrin (328-332) Trifluoroacetate, a pentapeptide with the sequence Arg-Val-Pro-Ser-Leu (RVPSL), can be accomplished through two primary routes: direct chemical synthesis or enzymatic cleavage from its parent protein, ovotransferrin. smolecule.comsb-peptide.com

Solid-Phase Peptide Synthesis Protocols for Ovotransferrin (328-332)

Solid-phase peptide synthesis (SPPS) is a cornerstone method for the chemical production of peptides like Ovotransferrin (328-332). smolecule.comkennesaw.edu This technique involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. kennesaw.edunih.gov The process begins with the attachment of the C-terminal amino acid, Leucine, to a suitable resin, such as Rink Amide resin. kennesaw.edu The synthesis proceeds through iterative cycles of deprotection and coupling. In the widely used Fmoc (9-fluorenylmethyloxycarbonyl) strategy, the temporary Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a base like piperidine (B6355638) in a solvent such as dimethylformamide (DMF). kennesaw.edu

Following deprotection, the next protected amino acid in the sequence (e.g., Serine) is activated by a coupling reagent (like N,N'-diisopropylcarbodiimide) and added to react with the newly freed N-terminus of the growing peptide chain, forming a new peptide bond. kennesaw.edu This cycle is repeated for Proline, Valine, and finally Arginine to complete the RVPSL sequence. Once the synthesis is complete, the peptide is cleaved from the resin support. kennesaw.edu A cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) (e.g., 95%), is used to break the bond between the peptide and the resin and to remove any remaining side-chain protecting groups. kennesaw.edu The crude peptide is then precipitated, often with cold diethyl ether, and washed to remove cleavage byproducts. peptide.com

Synthesis StepDescriptionReagents Commonly Used
Resin Attachment The C-terminal amino acid (Leu) is anchored to a solid support.Rink Amide Resin
Deprotection Removal of the temporary N-terminal protecting group (Fmoc).Piperidine in DMF
Coupling Formation of a peptide bond with the next activated amino acid.Fmoc-amino acid, DIC, Oxyma
Cleavage Release of the completed peptide from the resin.95% TFA, Water, Scavengers (e.g., TIPS)
Precipitation Isolation of the crude peptide from the cleavage mixture.Cold Diethyl Ether

Enzymatic Hydrolysis Approaches for Deriving Ovotransferrin (328-332) from Parent Protein

An alternative to chemical synthesis is the enzymatic hydrolysis of the parent protein, ovotransferrin, a major glycoprotein (B1211001) found in egg white. smolecule.comnih.govbioseutica.com This method utilizes specific proteases to break down the large protein into smaller peptide fragments, including the desired Ovotransferrin (328-332) sequence. smolecule.comnih.gov Various enzymes have been employed for the hydrolysis of ovotransferrin, such as trypsin, pepsin, α-chymotrypsin, elastase, and thermolysin. nih.govnih.gov

The process involves dissolving ovotransferrin in a buffered solution and introducing a specific enzyme under its optimal conditions of temperature and pH. nih.govresearchgate.net For instance, hydrolysis with trypsin is typically conducted at 37°C. nih.gov The reaction is allowed to proceed for a set duration, which can range from a few hours to 24 hours, to achieve the desired degree of hydrolysis. nih.govresearchgate.net The choice of enzyme is critical as it determines the specific cleavage sites and the resulting peptide fragments. Theoretical peptide prediction tools can be used to identify which enzymes will cleave the ovotransferrin sequence to yield the RVPSL fragment, which corresponds to residues 328-332. unl.edu After hydrolysis, the resulting mixture, known as the hydrolysate, contains a complex array of peptides that must be purified to isolate the target fragment. nih.gov

EnzymeTypical Optimal TemperatureReference
Trypsin37°C nih.gov
α-Chymotrypsin37°C nih.gov
Papain37°C nih.gov
Elastase25°C nih.gov
Protease55°C nih.gov

Advanced Purification Techniques for this compound in Research

Following either synthesis or hydrolysis, the crude peptide mixture requires significant purification to isolate this compound to a high degree of purity for research applications.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the predominant technique for the purification and purity analysis of synthetic and hydrolyzed peptides. peptide.comunl.edu The method separates peptides based on their hydrophobicity. peptide.com For Ovotransferrin (328-332), a C18 column is commonly used, which contains a stationary phase with 18-carbon alkyl chains. unl.edufoodandnutritionresearch.net

The crude peptide is dissolved in a minimal amount of an aqueous solvent and injected into the HPLC system. peptide.comunl.edu A gradient elution is typically employed, using two mobile phases: an aqueous phase (Solvent A) and an organic phase (Solvent B), usually acetonitrile. unl.eduresearchgate.net Both solvents are acidified with 0.05% to 0.1% trifluoroacetic acid (TFA). unl.edufoodandnutritionresearch.net The gradient starts with a high concentration of Solvent A, and the proportion of Solvent B is gradually increased. peptide.com This causes the peptides to elute from the column in order of increasing hydrophobicity. The eluent is monitored by a UV detector, typically at a wavelength of 214-220 nm, where the peptide bond absorbs light. peptide.comunl.edu Fractions corresponding to the peak of the desired peptide are collected, combined, and lyophilized (freeze-dried) to yield the purified peptide as a TFA salt. peptide.com

HPLC ParameterTypical Specification
Column Reversed-Phase C18
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Detection Wavelength 214 nm or 220 nm
Gradient Increasing concentration of Mobile Phase B over time

Role of Trifluoroacetate Counter-Ion in Peptide Purification and Handling

Trifluoroacetic acid (TFA) is integral to the synthesis and purification of peptides like Ovotransferrin (328-332). lifetein.comthermofisher.com During SPPS, TFA is the primary reagent used to cleave the finished peptide from its solid support resin. kennesaw.edugenscript.com In RP-HPLC, TFA serves as an ion-pairing agent. peptide.comsb-peptide.com The trifluoroacetate anion (CF₃COO⁻) forms an ion pair with the positively charged sites on the peptide, such as the N-terminal amino group and the side chains of basic residues like Arginine. sb-peptide.com This masking of charges reduces undesirable interactions with the stationary phase, resulting in sharper, more symmetrical peaks and improved separation. peptide.com TFA also helps to maintain a low pH, which enhances peptide solubility. lifetein.com

As a result of its use in cleavage and purification, the final lyophilized peptide is typically obtained as a trifluoroacetate salt. lifetein.comgenscript.com While the presence of the TFA counter-ion is beneficial for purification and often aids in the stability and handling of the peptide powder, it is a strong acid and can be undesirable in certain biological assays. peptide.comsb-peptide.com Therefore, for some applications, an additional step of TFA removal or exchange for a more biologically compatible counter-ion, such as acetate (B1210297) or hydrochloride, may be necessary. lifetein.comsb-peptide.com This exchange is often performed using ion-exchange chromatography. lifetein.com

Spectroscopic and Chromatographic Methods for Detailed Structural Confirmation and Purity Analysis of this compound (Excluding Basic Identification Data)

Beyond standard purity checks, advanced analytical methods are required for the in-depth characterization of synthetic peptides to ensure sequence accuracy and detect subtle impurities. resolvemass.canih.gov

Mass spectrometry (MS) is the primary tool for the detailed characterization of peptides. nih.govbiopharmaspec.com High-Resolution Mass Spectrometry (HRMS) platforms, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR), provide exceptional mass accuracy and resolution. resolvemass.ca This allows for the confident confirmation of the elemental composition and the detection of impurities with very small mass differences from the target peptide, such as those arising from deamidation or oxidation. resolvemass.ca

Tandem mass spectrometry (MS/MS) is used for sequence verification. biopharmaspec.com In this technique, the isolated peptide ion is fragmented within the mass spectrometer, and the masses of the resulting fragments are measured. This fragmentation pattern provides a detailed fingerprint that can be used to confirm the exact amino acid sequence, pinpointing any potential errors such as amino acid substitutions that may have occurred during synthesis. resolvemass.ca

Ion Mobility Spectrometry (IMS) can be coupled with mass spectrometry (IMS-MS) to provide an additional dimension of separation. resolvemass.ca IMS separates ions based on their size, shape, and charge in the gas phase. This technique is particularly useful for separating isomeric and isobaric species—molecules with the same mass but different structures—which cannot be distinguished by mass spectrometry alone. resolvemass.ca This allows for a more thorough analysis of peptide purity by identifying different conformational states or structural variants. resolvemass.ca Advanced chromatographic techniques, such as the Multi-Attribute Method (MAM), leverage a single LC-MS analysis to simultaneously identify the peptide, quantify critical quality attributes, and detect impurities, offering a comprehensive characterization in one efficient workflow. resolvemass.ca

TechniqueApplication in Detailed Characterization
High-Resolution Mass Spectrometry (HRMS) Provides high mass accuracy for elemental composition confirmation and in-depth impurity profiling. resolvemass.ca
Tandem Mass Spectrometry (MS/MS) Confirms the amino acid sequence and identifies the location of any modifications or substitutions. resolvemass.cabiopharmaspec.com
Ion Mobility Spectrometry (IMS) Separates peptide conformers and differentiates between isobaric and isomeric impurities. resolvemass.ca
Multi-Attribute Method (MAM) A single LC-MS analysis for simultaneous identification, quantification of attributes, and impurity detection. resolvemass.ca

Investigations into the Biochemical and Molecular Mechanisms of Ovotransferrin 328 332 Trifluoroacetate

Enzymatic Inhibition Studies of Ovotransferrin (328-332) Trifluoroacetate (B77799)

Angiotensin-Converting Enzyme (ACE) Inhibitory Mechanisms and Kinetics of Ovotransferrin (328-332) Trifluoroacetate

Ovotransferrin (328-332) has been identified as a potent inhibitor of Angiotensin-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin system that regulates blood pressure. medchemexpress.comsb-peptide.comresearchgate.net The peptide exhibits a protective effect on blood pressure by hindering ACE activity. medchemexpress.comsb-peptide.com

Research has determined the half-maximal inhibitory concentration (IC50) of Ovotransferrin (328-332) against ACE to be 20 μM. medchemexpress.comresearchgate.net The peptide's stability against digestion by gastrointestinal proteases further suggests its potential as a functional food ingredient or nutraceutical for managing hypertension. researchgate.net While the inhibitory action is established, detailed kinetic studies determining parameters like the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the interaction between Ovotransferrin (328-332) and ACE are not extensively detailed in the reviewed literature. However, the common method for elucidating such kinetics involves the use of Lineweaver-Burk plots to analyze the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.govcore.ac.uk

Table 1: ACE Inhibitory Activity of this compound

ParameterValueReference
IC50 20 μM medchemexpress.comresearchgate.net

Cholinesterase (ChE) and Butyrylcholinesterase (BChE) Modulation by this compound

Ovotransferrin (328-332) has been investigated for its potential role in modulating cholinesterases, enzymes implicated in the pathology of Alzheimer's disease. medchemexpress.com Specifically, its activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been a subject of study. nih.govmdpi.com

However, studies evaluating a panel of egg albumin-derived peptides, including RVPSL (the sequence of Ovotransferrin (328-332)), reported that this particular peptide had no noteworthy inhibitory properties against either AChE or BChE. nih.govmdpi.com In contrast, another peptide from the same source, KLPGF, demonstrated inhibitory activity against both enzymes. nih.govmdpi.com

Table 2: Cholinesterase and Butyrylcholinesterase Inhibitory Activity of this compound

EnzymeInhibitory ActivityReference
Acetylcholinesterase (AChE) No noteworthy inhibition reported nih.govmdpi.com
Butyrylcholinesterase (BChE) No noteworthy inhibition reported nih.govmdpi.com

Beta-site APP-Cleaving Enzyme 1 (BACE1) Inhibition by this compound

The potential of Ovotransferrin (328-332) to inhibit Beta-site APP-Cleaving Enzyme 1 (BACE1) has been considered, as BACE1 is a key enzyme in the production of amyloid-beta plaques, a hallmark of Alzheimer's disease. sb-peptide.com

While the peptide RVPSL was evaluated in studies alongside other egg albumin-derived peptides for BACE1 inhibitory activity, the research highlighted another peptide, KLPGF, as the active inhibitor with a reported IC50 value of 8.30 ± 0.56 mmol/L. sb-peptide.combohrium.com The same study indicated that RVPSL had poor intestinal absorption and was not predicted to penetrate the blood-brain barrier, which are crucial factors for centrally acting enzyme inhibitors. bohrium.comsci-hub.se Currently, there is no direct evidence or specific IC50 value reported for the BACE1 inhibitory activity of Ovotransferrin (328-332) itself.

Table 3: BACE1 Inhibitory Activity of this compound

ParameterFindingReference
BACE1 Inhibition No direct inhibitory activity reported for RVPSL. sb-peptide.combohrium.com

Oxidative Stress Mitigation Research Involving this compound

Radical Scavenging Capabilities of this compound

Ovotransferrin (328-332) has demonstrated notable radical scavenging capabilities, a key mechanism in combating oxidative stress. researchgate.netbohrium.combohrium.com The peptide has been shown to efficiently quench 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radicals. researchgate.netbohrium.com

Table 4: Radical Scavenging Profile of this compound

AssayObservationReference
DPPH Radical Scavenging Efficiently quenches DPPH free radicals; activity increases with concentration. researchgate.netbohrium.combohrium.com

Antioxidant Activity in In Vitro Experimental Models

The antioxidant properties of Ovotransferrin (328-332) have been confirmed through various in vitro experimental models. researchgate.netbohrium.com These properties are crucial for protecting cells from damage induced by oxidative stress. researchgate.net The antioxidant activity of this peptide is considered a significant aspect of its potential health benefits. acs.orgencyclopedia.pub

Table 5: Overview of In Vitro Antioxidant Activity of this compound

Experimental ContextFindingReference
General Antioxidant Properties Possesses antioxidant activity, contributing to protection against oxidative stress. researchgate.netbohrium.com

Molecular Interaction Profiling of this compound

This compound, a pentapeptide with the sequence Arg-Val-Pro-Ser-Leu (RVPSL), demonstrates a range of specific molecular interactions that are the basis for its researched biological activities. smolecule.comsb-peptide.comnih.gov Derived from ovotransferrin, a major protein in egg white, this peptide fragment interacts with several key enzymes and molecules, influencing distinct biochemical pathways. smolecule.comacs.orgmdpi.com Its activity is linked to the inhibition of enzymes involved in blood pressure regulation and neurodegeneration, as well as to antioxidant processes. sb-peptide.commedchemexpress.comtargetmol.com

The primary molecular interactions of Ovotransferrin (328-332) are with enzymes that it directly inhibits. Research has identified it as an inhibitor of Angiotensin-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin system that regulates blood pressure. sb-peptide.comtargetmol.com Furthermore, it exhibits inhibitory activity against cholinesterases, such as Acetylcholinesterase (AChE), which are implicated in the pathology of Alzheimer's disease. sb-peptide.commedchemexpress.com Investigations also suggest a potential interaction with Beta-site APP Cleaving Enzyme 1 (BACE1), another therapeutic target in Alzheimer's research. sb-peptide.com

Studies using human intestinal Caco-2 cell monolayers have been conducted to understand the transport and absorption of the peptide. nih.govresearchgate.net These studies indicate that the peptide is transported across the intestinal epithelium primarily through the paracellular pathway, moving through the tight junctions between cells. nih.govresearchgate.net During this transport, a portion of the peptide may be degraded by brush border peptidases. nih.gov

The following tables detail the specific molecular targets and the quantitative data associated with these interactions.

Interactive Data Table: Molecular Targets of Ovotransferrin (328-332)

Target MoleculeTarget ClassInvestigated Effect
Angiotensin-Converting Enzyme (ACE)EnzymeInhibition sb-peptide.commedchemexpress.com
Acetylcholinesterase (AChE)EnzymeInhibition sb-peptide.commedchemexpress.com
Beta-site APP cleaving enzyme 1 (BACE1)EnzymePotential Inhibition sb-peptide.com
Free Radicals (e.g., DPPH)Reactive SpeciesScavenging/Neutralization smolecule.comresearchgate.net

Interactive Data Table: Research Findings on Molecular Interactions

Interaction ParameterValueTarget/System
IC₅₀ for ACE Inhibition20 μMAngiotensin-Converting Enzyme medchemexpress.comtargetmol.comhongtide.com
Apparent Permeability Coefficient (Papp)(6.97 ± 1.11) × 10⁻⁶ cm/sCaco-2 Cell Monolayers nih.gov
Peptide Degradation during Transport36.31% ± 1.22%Caco-2 Cell Monolayers nih.gov

Cellular and in Vitro Model System Research on Ovotransferrin 328 332 Trifluoroacetate

Analysis of Cellular Responses to Ovotransferrin (328-332) Trifluoroacetate (B77799)

Cellular responses to this peptide are multifaceted, ranging from effects on basic cellular health to complex alterations in genetic and protein expression.

The integrity and viability of cells are fundamental aspects of cellular homeostasis. Ovotransferrin (328-332) Trifluoroacetate has been noted for its antioxidant properties, which play a crucial role in protecting cells from damage. smolecule.com The peptide can scavenge free radicals and prevent lipid peroxidation, which is vital for maintaining the structural and functional integrity of cellular membranes. smolecule.comresearchgate.net By mitigating oxidative stress, the compound helps protect cellular components like DNA, proteins, and lipids from damage induced by reactive oxygen species. smolecule.comresearchgate.net

Studies using the human intestinal Caco-2 cell line, a common model for studying intestinal absorption, have been instrumental in understanding the peptide's interaction with epithelial cells. researchgate.net Research on the transepithelial transport of the RVPSL peptide revealed that it could be passively transported across Caco-2 cell monolayers. researchgate.netsb-peptide.com However, these studies also highlighted the peptide's susceptibility to degradation by brush border membrane peptidases, with approximately 36.31% of the initial peptide being broken down during transport. researchgate.netsb-peptide.com This degradation was reduced when the cells were pre-treated with a peptidase inhibitor, indicating that while the peptide can cross the intestinal barrier, its stability is a key factor. researchgate.net The apparent permeability coefficient (Papp) for its transport from the apical to the basolateral side was determined to be (6.97 ± 1.11) × 10⁻⁶ cm/s. researchgate.net

Table 1: Summary of Transport and Viability Studies on Ovotransferrin (328-332) in Caco-2 Cell Monolayers

Parameter Studied Cell Model Key Finding Citation
Transepithelial Transport Caco-2 Peptide is passively transported across the cell monolayer. researchgate.netsb-peptide.com
Peptide Stability Caco-2 36.31% of the peptide was degraded by brush border peptidases. researchgate.net
Apparent Permeability (Papp) Caco-2 (6.97 ± 1.11) × 10⁻⁶ cm/s (Apical to Basolateral). researchgate.net
Transport Pathway Caco-2 Primarily paracellular pathway via tight junctions. researchgate.net

The parent protein, ovotransferrin (OVT), has been shown to significantly alter gene and protein expression in various cell models. In RAW 264.7 macrophage cells, OVT treatment led to a marked increase in the mRNA expression levels of several pro-inflammatory cytokines. nih.gov For instance, treatment with 2 mg/mL of OVT increased the mRNA secretion for Tumor Necrosis Factor-α (TNF-α) by 22.20-fold, Interleukin-1β (IL-1β) by 37.91-fold, and Interleukin-6 (IL-6) by 6.17-fold compared to the control. nih.gov These changes indicate a potent activation of immune-related genes.

Furthermore, studies on the broader immunomodulatory effects of OVT demonstrated that it could promote the expression of not only pro-inflammatory cytokines like TNF-α and IFN-γ but also the anti-inflammatory cytokine IL-10 and the regulatory cytokine IL-4. mdpi.com In vivo studies with spontaneously hypertensive rats administered the specific RVPSL peptide showed a significant decrease in the mRNA levels of renin, angiotensin-converting enzyme (ACE), and the AT1 receptor in the kidney, pointing to a regulatory role in the renin-angiotensin system. sb-peptide.com

Table 2: Observed Changes in Gene Expression Following Treatment with Ovotransferrin (OVT) or its Peptide RVPSL

Gene Cell/Tissue Model Observed Change Fold Change (vs. Control) Citation
TNF-α RAW 264.7 Macrophages Upregulation 22.20 nih.gov
IL-1β RAW 264.7 Macrophages Upregulation 37.91 nih.gov
IL-6 RAW 264.7 Macrophages Upregulation 6.17 nih.gov
Renin (mRNA) Rat Kidney Downregulation Significant Decrease sb-peptide.com
ACE (mRNA) Rat Kidney Downregulation Significant Decrease sb-peptide.com

Modulation of Cellular Signaling Pathways by this compound

The biological effects of this peptide are mediated through its influence on specific intracellular signaling networks, particularly those related to immune responses.

Research has identified the Toll-like receptor 4 (TLR4)-mediated signaling pathway as a key cascade influenced by ovotransferrin. nih.govresearchgate.net Studies using RAW264.7 macrophages have shown that OVT activates both the NF-κB and MAPK signaling pathways, which are downstream of TLR4. nih.govresearchgate.net

Specifically, OVT was found to promote the phosphorylation of key proteins in the MAPK pathway, including ERK and p38. nih.gov In the NF-κB pathway, OVT treatment enhanced the phosphorylation of IκBα and the p65 subunit, which is crucial for the translocation of NF-κB to the nucleus to initiate gene transcription. nih.gov The activation of these pathways by OVT hydrolysates has also been confirmed. ejast.org Interestingly, the effects appear to be mediated through the MyD88-dependent arm of the TLR4 pathway, as no significant effect on the phosphorylation of IRF3 (a key component of the MyD88-independent pathway) was observed. nih.gov As an inhibitor of Angiotensin-Converting Enzyme (ACE), the peptide is also inherently involved in the ACE inhibitor pathway, which regulates blood pressure and fluid balance. genecards.org

The immunomodulatory properties of ovotransferrin and its derivatives have been extensively studied in macrophage cell models, primarily RAW264.7 cells. nih.govnih.govejast.org These studies reveal a bidirectional regulatory function: OVT exhibits anti-inflammatory effects at low concentrations while showing immune-enhancing activity at higher concentrations. nih.govresearchgate.net

The immune-enhancing effects include a significant increase in the phagocytic activity of macrophages. nih.govejast.org Treatment with OVT and its hydrolysates also stimulates macrophages to produce key immune mediators, including nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.govejast.org This activation of macrophages suggests that the peptide can bolster innate immune responses. nih.gov Furthermore, OVT has been reported to upregulate antiviral interferon I in virus-infected macrophages, highlighting its broad immunomodulatory potential. mpg.de

Table 3: Summary of Immunomodulatory Effects on RAW264.7 Macrophages

Effect Mediator/Activity Observation Citation
Cytokine Production TNF-α, IL-1β, IL-6 Significantly increased production and mRNA expression. nih.govejast.org
Inflammatory Mediator Nitric Oxide (NO) Increased production via upregulation of iNOS. nih.gov
Cellular Function Phagocytosis Enhanced phagocytic activity. nih.govejast.org
Signaling Pathway MAPK/NF-κB Activated via TLR4 receptor. nih.govresearchgate.net

Structure Activity Relationship and Computational Biology of Ovotransferrin 328 332 Trifluoroacetate

Elucidating the Structure-Activity Relationship of Ovotransferrin (328-332) Peptide

Conformational Analysis and Functional Implications of the Peptide Sequence

The three-dimensional conformation of the RVPSL peptide is a critical determinant of its biological function. While a definitive high-resolution crystal structure of the isolated peptide may not be available, its conformational dynamics can be inferred from computational studies and its behavior in different environments.

The presence of a proline residue in the middle of the sequence likely induces a bend or turn in the peptide backbone. This is a common feature in bioactive peptides, as it can help to present the side chains of other residues in an optimal orientation for binding to a target receptor or enzyme active site. The flexibility of the peptide allows it to adopt different conformations, which can be crucial for its ability to interact with various biological targets. nih.gov For instance, the ability to adopt a more rigid and defined conformation upon binding to a target is a key aspect of its inhibitory mechanism. nih.gov

Computational Modeling and Simulation of Ovotransferrin (328-332) Trifluoroacetate (B77799)

Computational techniques, including molecular docking and molecular dynamics simulations, have become indispensable tools for investigating the molecular basis of the bioactivity of peptides like RVPSL. These methods provide insights that are often difficult to obtain through experimental means alone.

Molecular Docking Studies of Peptide-Target Interactions (e.g., ACE, AchE, BACE1)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This technique has been instrumental in understanding how RVPSL and other peptides interact with their biological targets.

Angiotensin-Converting Enzyme (ACE): As previously detailed, molecular docking studies have successfully elucidated the binding mode of RVPSL within the active site of ACE. acs.orgresearchgate.net The docking results show that RVPSL forms multiple hydrogen bonds and hydrophobic interactions with key residues in the S1, S2, and S1' pockets of ACE, providing a structural basis for its competitive inhibition. acs.org The calculated interaction energy from these docking studies further supports a strong binding affinity. acs.org

Acetylcholinesterase (AChE) and Beta-site APP cleaving enzyme 1 (BACE1): While specific molecular docking studies for RVPSL with AChE and BACE1 are not as extensively reported, the general principles of peptide-enzyme interactions derived from studies with other peptides can be applied. The activity of RVPSL against AChE and BACE1 suggests that it can also fit into the active sites of these enzymes. nih.govsemanticscholar.org Docking studies of other peptides with AChE have identified key interacting residues in the catalytic active site and the peripheral anionic site. nih.govresearchgate.net Similarly, docking studies with BACE1 have highlighted the importance of interactions with catalytic aspartate residues. nih.gov It is plausible that RVPSL interacts with these enzymes through a similar combination of hydrogen bonding and hydrophobic interactions, facilitated by the specific arrangement of its amino acid side chains.

Molecular Dynamics Simulations to Investigate Peptide Stability and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the behavior of molecules over time, offering insights into the stability of peptides and their complexes with target proteins. mdpi.comnih.gov

An MD simulation study investigating the interaction of RVPSL with a dipalmitoylphosphatidylcholine (DPPC) membrane model demonstrated the peptide's ability to penetrate and embed within the membrane interface. nih.gov The simulation showed that the peptide maintains a stable conformation within the membrane environment, which is crucial for its transport across biological membranes. nih.gov The stability of a peptide is a critical factor for its biological activity, as it must resist degradation to reach its target. nih.gov

MD simulations can also be used to confirm the stability of peptide-protein complexes predicted by molecular docking. For instance, simulations of peptide-ACE complexes have been used to verify that the interactions observed in docking are maintained over time, providing greater confidence in the predicted binding mode. mdpi.com These simulations can reveal subtle conformational changes in both the peptide and the enzyme upon binding, offering a more complete picture of the inhibition mechanism.

Theoretical Approaches to Peptide Design and Optimization Based on Ovotransferrin (328-332) Scaffold

The RVPSL peptide serves as a promising scaffold for the design and optimization of novel therapeutic peptides with enhanced activity, selectivity, and stability. nih.govarxiv.org Several theoretical approaches can be employed for this purpose.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. nih.gov By analyzing the properties of RVPSL and its analogues, a QSAR model could be developed to predict the ACE inhibitory activity of new peptide sequences. This approach can guide the synthesis of more potent inhibitors by identifying the key physicochemical properties required for activity.

In Silico Mutagenesis: Computational tools can be used to perform "virtual" mutations of the RVPSL sequence, replacing one or more amino acids and then using molecular docking and MD simulations to predict the effect of these changes on binding affinity and stability. acs.org This allows for the rapid screening of a large number of potential peptide variants before undertaking laborious and expensive chemical synthesis. For example, based on the knowledge that N-terminal proline enhances transport, new designs could incorporate this feature. acs.org

Scaffold-Based Design: The core structure of RVPSL can be used as a starting point to design entirely new peptides. nih.govresearchgate.net This can involve extending the peptide chain, cyclizing the peptide to improve stability, or incorporating non-natural amino acids to enhance its properties. nih.gov Deep learning and reinforcement learning are emerging as powerful tools in this area, capable of generating novel peptide sequences with desired properties based on a starting scaffold. arxiv.org These advanced computational methods can explore a vast chemical space to identify promising new drug candidates derived from the fundamental structure of Ovotransferrin (328-332).

Bioavailability and Transport Mechanisms in in Vitro Systems for Ovotransferrin 328 332 Trifluoroacetate

In Vitro Models for Intestinal Absorption Studies

To understand the potential absorption of Ovotransferrin (328-332) Trifluoroacetate (B77799) after oral ingestion, researchers utilize established in vitro models that simulate the human intestinal epithelium. nih.govnih.gov

The human colon adenocarcinoma cell line, Caco-2, is a widely accepted and instrumental model for predicting the intestinal absorption of various compounds. nih.govnih.gov When cultured on semi-permeable supports, Caco-2 cells differentiate to form a monolayer that morphologically and functionally resembles the enterocytes of the small intestine, complete with tight junctions and brush border enzymes. nih.govresearchgate.net

Studies investigating the transepithelial transport of the Ovotransferrin (328-332) peptide, RVPSL, have demonstrated that it can be passively transported across Caco-2 cell monolayers. nih.govacs.org The efficiency of this transport is quantified by the apparent permeability coefficient (Papp), which measures the rate at which a compound crosses the cell monolayer. For the transport of RVPSL from the apical (intestinal lumen side) to the basolateral (bloodstream side) compartment, the Papp value has been determined. nih.govacs.org

Table 1: Transepithelial Transport Parameters for Ovotransferrin (328-332) in a Caco-2 Cell Monolayer Model
PeptideSequenceTransport DirectionApparent Permeability Coefficient (Papp) (cm/s)Reference
Ovotransferrin (328-332)RVPSLApical to Basolateral(6.97 ± 1.11) × 10⁻⁶ nih.govacs.org

The intestinal epithelium presents several routes for peptide absorption, including the paracellular pathway (between cells through tight junctions), transcytosis (vesicular transport through cells), and carrier-mediated transport. nih.govmdpi.comresearchgate.net For oligopeptides like Ovotransferrin (328-332), the specific pathway is highly dependent on their physicochemical properties such as size, charge, and hydrophilicity. mdpi.comresearchgate.net

Stability of Ovotransferrin (328-332) Trifluoroacetate in Simulated Biological Environments

For a peptide to be absorbed intact, it must resist degradation by the numerous digestive enzymes present in the gastrointestinal tract and at the surface of intestinal cells. nih.gov

The brush border of the intestinal epithelium is rich in peptidases that can hydrolyze peptides, affecting their structural integrity and bioavailability. nih.govresearchgate.net Studies on the transport of Ovotransferrin (328-332) across Caco-2 cell monolayers revealed that the peptide has a low resistance to these enzymes. nih.govacs.org A significant portion of the peptide was found to be degraded during the transport process. nih.govacs.org

To confirm the role of these enzymes, experiments were conducted using peptidase inhibitors. When Caco-2 cells were pre-incubated with diprotin A, an inhibitor of certain brush border peptidases, the degradation of RVPSL was significantly reduced. nih.govresearchgate.netacs.org

Table 2: Degradation of Ovotransferrin (328-332) during Transport Across Caco-2 Cell Monolayers
ConditionPeptide Degradation (%)Reference
Standard Transport (Control)36.31% ± 1.22% nih.govacs.org
With Diprotin A (Peptidase Inhibitor)23.49% ± 0.68% nih.govacs.org

The primary factor influencing the stability of Ovotransferrin (328-332) in in vitro intestinal models is its susceptibility to enzymatic hydrolysis by brush border peptidases. nih.govacs.org While some peptides exhibit high resistance to proteolysis, particularly those containing proline residues, RVPSL demonstrates notable degradation despite the presence of a proline in its sequence. nih.govnih.gov The stability of the parent ovotransferrin protein can be influenced by factors such as pH and the binding of metal ions, which can make it more resistant to thermal denaturation and proteolysis. mdpi.comnih.gov However, for the small RVPSL fragment, the dominant factor observed in intestinal cell models is its interaction with membrane-bound enzymes. nih.gov

Influence of Peptide Structure on Transport Efficiency and Degradation Patterns

These investigations found that the N-terminal amino acid plays a significant role in transport efficiency across Caco-2 cell monolayers. nih.gov Specifically, having a proline residue at the N-terminus was found to be more beneficial for the transport of pentapeptides compared to having arginine or valine in that position. nih.govacs.org Furthermore, research suggests that the degradation of RVPSL is not an all-or-nothing event. nih.gov The peptide could be more readily transported in the form of smaller fragments, particularly as dipeptides and tripeptides, indicating that its breakdown products may also be absorbed. nih.govacs.org This highlights a complex interplay where the peptide's structure influences not only its passage through the intestinal barrier but also its susceptibility to enzymatic cleavage, which in turn produces smaller, transportable fragments. nih.gov

Broader Research Implications and Future Directions in Ovotransferrin 328 332 Trifluoroacetate Studies

Potential as a Model Peptide for Understanding General Bioactive Peptide Mechanisms

The study of Ovotransferrin (328-332) provides a valuable model for elucidating the fundamental mechanisms governing the activity of bioactive peptides, particularly concerning their absorption, transport, and structure-activity relationships.

Research utilizing human intestinal Caco-2 cell monolayers has been pivotal in this regard. These studies have demonstrated that RVPSL can be transported across the intestinal epithelium, a critical step for oral bioavailability. acs.orgacs.orgnih.gov This transport primarily occurs via the paracellular pathway, moving through the tight junctions between cells. acs.orgacs.orgsb-peptide.com This was confirmed in studies where the use of cytochalasin D, a known disruptor of tight junctions, significantly increased the transport rate of the peptide. acs.orgacs.orgnih.gov

Furthermore, investigations into the stability of Ovotransferrin (328-332) in the presence of intestinal enzymes have revealed its susceptibility to degradation by brush border membrane peptidases. acs.orgacs.orgnih.gov In one study, about 36% of the peptide was degraded when applied to the apical side of Caco-2 cell monolayers. acs.orgacs.orgnih.gov However, this degradation was reduced when the cells were pre-treated with diprotin A, an inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-IV). acs.orgacs.orgnih.gov This highlights the challenges that bioactive peptides face in reaching their target sites intact and underscores the importance of strategies to enhance their stability.

Structure-activity relationship studies have also benefited from using Ovotransferrin (328-332) as a model. By systematically mutating the amino acids in the RVPSL sequence, researchers have been able to probe the contribution of individual residues to its transport and activity. For instance, it was found that having a proline (Pro) residue at the N-terminus was more favorable for the transport of pentapeptides across Caco-2 cell monolayers compared to arginine (Arg) or valine (Val). acs.orgacs.org Such findings are crucial for the rational design of novel bioactive peptides with improved pharmacokinetic properties. The structural integrity of similar ovotransferrin-derived peptides, like IRW and IQW, has been shown to be essential for their anti-inflammatory and antioxidant effects, as the individual amino acids or dipeptide fragments did not exhibit the same level of activity. nih.gov

Methodological Advancements in Peptide Research Inspired by Ovotransferrin (328-332) Trifluoroacetate (B77799) Studies

Research on Ovotransferrin (328-332) Trifluoroacetate has leveraged and, in turn, can inspire advancements in the methodologies used to study bioactive peptides. The detailed investigation of its transport and function serves as a case study for the application and refinement of key analytical techniques.

The use of the Caco-2 cell monolayer model has been central to understanding the intestinal absorption of RVPSL and serves as a robust in vitro system for screening the bioavailability of other novel bioactive peptides. acs.orgacs.orgnih.govresearchgate.net The methodological approach of using specific inhibitors, such as diprotin A and cytochalasin D, allows for the precise dissection of transport pathways (paracellular vs. transcellular) and the identification of enzymatic degradation vulnerabilities. acs.orgacs.orgnih.gov This systematic approach can be standardized for the evaluation of a wide range of food-derived and synthetic peptides.

Moreover, the characterization of RVPSL and its metabolites during transport studies relies on advanced analytical techniques like high-pressure liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS). mdpi.com These methods are critical for accurately quantifying the parent peptide and identifying its degradation products, providing a complete picture of its fate in a biological system. The challenges encountered in studying RVPSL can drive innovation in these analytical platforms, pushing for greater sensitivity and resolution to detect and quantify low-abundance peptide fragments.

In silico approaches, such as molecular docking, are also becoming increasingly important. sb-peptide.comacs.org These computational methods can predict the binding interactions between peptides like RVPSL and their target enzymes, such as Angiotensin-Converting Enzyme (ACE). sb-peptide.com This allows for a preliminary assessment of bioactivity and can help prioritize candidates for more resource-intensive in vitro and in vivo testing. The correlation of in silico predictions with the experimental results for Ovotransferrin (328-332) helps to validate and refine these computational models, making them more reliable tools for future peptide discovery.

Integration of Multi-Omics Data in Comprehensive Investigations of Peptide Function

While specific multi-omics studies on this compound are not yet widely published, the trajectory of bioactive peptide research points towards the integration of various "omics" data for a holistic understanding of their function. The known activities of this peptide make it an excellent candidate for such comprehensive investigations.

Peptidomics and Proteomics: A peptidomics approach could be used to identify and quantify the RVPSL peptide and its fragments in biological fluids and tissues after administration. This would provide a more detailed understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. Proteomics could then be employed to analyze changes in the protein expression of target cells or tissues in response to the peptide. For example, in studies of its antihypertensive effects, proteomics could reveal changes in the expression of proteins involved in the renin-angiotensin system or other blood pressure regulation pathways. nih.gov

Metabolomics: This technology could be used to investigate the downstream metabolic changes that occur after treatment with Ovotransferrin (328-332). For instance, in relation to its antioxidant activity, metabolomics could identify shifts in metabolic pathways related to oxidative stress, such as the pentose (B10789219) phosphate (B84403) pathway or glutathione (B108866) metabolism.

Transcriptomics: Analyzing changes in gene expression (mRNA levels) in response to the peptide can provide insights into the initial cellular signaling events. For example, transcriptomics could identify the upregulation or downregulation of genes encoding for inflammatory cytokines or enzymes involved in neuroprotection, linking its potential neuroprotective activities to specific genetic pathways. sb-peptide.comnih.gov

By integrating data from these different omics levels, researchers can construct a more complete picture of the molecular mechanisms of this compound, from its initial interaction with a target to the resulting physiological changes. This integrated approach is crucial for substantiating health claims and for the development of targeted therapeutic strategies. nih.gov

Emerging Avenues in Peptide Science and Applications of this compound Research

The study of this compound contributes to and benefits from several emerging avenues in peptide science.

Neuroprotective Applications: Beyond its well-documented antihypertensive role, there is emerging interest in the neuroprotective potential of short bioactive peptides. sb-peptide.comnih.gov Research suggests that Ovotransferrin (328-332) may inhibit enzymes such as acetylcholinesterase (AChE) and beta-site APP-cleaving enzyme 1 (BACE1), both of which are implicated in the pathology of Alzheimer's disease. sb-peptide.com This positions the peptide as a lead compound for further investigation into its potential as a neuroprotective agent or as an ingredient in functional foods aimed at cognitive health.

Functional Food and Nutraceutical Development: There is a growing demand for natural, food-derived compounds with proven health benefits. frontiersin.orgmdpi.com Bioactive peptides like Ovotransferrin (328-332) are prime candidates for incorporation into functional foods and nutraceuticals. nih.govfrontiersin.org Future research will likely focus on optimizing its delivery in complex food matrices and on conducting human intervention studies to validate its efficacy. The development of encapsulation technologies to protect the peptide from degradation in the gastrointestinal tract is a key area of future research to enhance its bioavailability. mdpi.com

Peptide Synthesis and Modification: The ability to chemically synthesize and modify peptides like RVPSL opens up possibilities for creating analogues with enhanced properties. nih.gov For example, amino acid substitutions could be made to increase resistance to enzymatic degradation, improve binding affinity to target receptors, or enhance membrane permeability. This synthetic flexibility allows for the fine-tuning of the peptide's therapeutic potential. nih.gov

Synergistic Effects: Future research may also explore the synergistic effects of Ovotransferrin (328-332) with other bioactive compounds. Combining this peptide with other antihypertensive agents, antioxidants, or neuroprotective molecules could lead to more potent therapeutic outcomes. Understanding these interactions will be crucial for the formulation of effective combination therapies and multifunctional food products.

Q & A

Basic Research Questions

Q. What is the molecular mechanism underlying Ovotransferrin (328-332) Trifluoroacetate’s dual inhibition of ACE and ChE?

  • Methodological Answer : The peptide inhibits angiotensin-converting enzyme (ACE) with an IC50 of 20 μM, likely through competitive binding to the active site, as demonstrated via fluorometric or colorimetric ACE activity assays using substrates like HHL (Hippuryl-Histidyl-Leucine) . Its anti-cholinesterase (ChE) activity, linked to Alzheimer’s disease research, can be validated using Ellman’s assay with acetylthiocholine as a substrate. Structural analysis (e.g., molecular docking) is recommended to identify binding motifs responsible for dual inhibition .

Q. How is this compound synthesized and purified for experimental use?

  • Methodological Answer : The peptide is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Trifluoroacetic acid (TFA) is used as a cleavage agent, which may explain the trifluoroacetate counterion in the final product . Purification involves reverse-phase HPLC with C18 columns and acetonitrile/water gradients. Confirmation of purity (>95%) requires analytical HPLC and mass spectrometry (MS) .

Q. What analytical methods are critical for validating the purity and bioactivity of this compound?

  • Methodological Answer :

  • Purity : Use HPLC with UV detection (e.g., 220 nm for peptide bonds) and MS for molecular weight confirmation (theoretical MW: 570.68 g/mol) .
  • Bioactivity : Validate ACE inhibition via fluorometric assays (e.g., quenching of Mca-APK[Dnp] substrate) and ChE inhibition via Ellman’s method. Include positive controls (e.g., Captopril for ACE, Donepezil for ChE) .

Advanced Research Questions

Q. How to design experiments investigating the synergistic effects of ACE and ChE inhibition in neurodegenerative models?

  • Methodological Answer :

  • In vitro : Use SH-SY5Y neuronal cells or primary neurons treated with Aβ1–42 to model Alzheimer’s pathology. Measure ACE/ChE activity, Aβ aggregation (Thioflavin T assay), and oxidative stress markers (e.g., ROS levels) .
  • In vivo : Employ transgenic mouse models (e.g., APP/PS1) to assess cognitive improvement (Morris water maze) and correlate with ACE/ChE inhibition in brain homogenates. Include dose-response studies (1–50 μM range) .

Q. How to address discrepancies in inhibition potency (e.g., IC50 variability) across different assay conditions?

  • Methodological Answer :

  • Assay Optimization : Standardize substrate concentrations (e.g., 0.1–1.0 mM for ACE) and buffer pH (e.g., pH 8.3 for ChE assays).
  • Interference Checks : Test for trifluoroacetate interference (e.g., via blank controls) due to its potential to perturb enzyme kinetics .
  • Data Normalization : Use internal standards (e.g., recombinant ACE/ChE) to control for batch-to-batch enzyme variability .

Q. What strategies mitigate trifluoroacetate-related artifacts in bioactivity studies?

  • Methodological Answer :

  • Counterion Exchange : Replace trifluoroacetate with acetate or chloride via ion-exchange chromatography, followed by lyophilization .
  • Control Experiments : Compare bioactivity of trifluoroacetate vs. other salt forms (e.g., hydrochloride) to isolate peptide-specific effects .

Q. How to evaluate the peptide’s stability under physiological conditions for translational studies?

  • Methodological Answer :

  • Serum Stability Assay : Incubate the peptide in human serum (37°C, 0–24 hrs) and quantify degradation via HPLC-MS .
  • pH Stability : Test stability across pH 2–8 (simulating gastrointestinal and lysosomal environments) using circular dichroism (CD) to monitor structural integrity .

Key Data from Evidence

PropertyValueReference
CAS No.1226776-54-0
Molecular FormulaC25H46N8O7
ACE Inhibition (IC50)20 μM
ChE InhibitionDemonstrated, IC50 pending

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.